molecular formula C23H32N4O3 B11116699 4-cyclopentyl-3-(1-(3-(4-methoxyphenyl)propanoyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one

4-cyclopentyl-3-(1-(3-(4-methoxyphenyl)propanoyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B11116699
M. Wt: 412.5 g/mol
InChI Key: FEZVCVBGJFKADB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-CYCLOPENTYL-3-{1-[3-(4-METHOXYPHENYL)PROPANOYL]PIPERIDIN-4-YL}-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that features a triazole ring, a piperidine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CYCLOPENTYL-3-{1-[3-(4-METHOXYPHENYL)PROPANOYL]PIPERIDIN-4-YL}-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple steps, including the formation of the triazole ring and the incorporation of the piperidine and methoxyphenyl groups. Common synthetic routes may involve:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

    Incorporation of the Piperidine Ring: This step may involve nucleophilic substitution reactions where the piperidine ring is introduced.

    Attachment of the Methoxyphenyl Group: This can be done through Friedel-Crafts acylation or other electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups or the triazole ring, potentially leading to the formation of alcohols or reduced triazole derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidine or methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly for targeting specific receptors or enzymes.

    Materials Science: Its unique chemical properties may make it useful in the development of new materials with specific electronic or mechanical properties.

    Biological Research: The compound could be used as a probe or tool in biological studies to investigate cellular processes or molecular interactions.

Mechanism of Action

The mechanism of action of 4-CYCLOPENTYL-3-{1-[3-(4-METHOXYPHENYL)PROPANOYL]PIPERIDIN-4-YL}-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and piperidine moiety could play crucial roles in these interactions, potentially affecting signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-piperidone: Shares the piperidine ring but lacks the triazole and methoxyphenyl groups.

    4-Methoxyphenyl derivatives: Compounds like 4-methoxybenzaldehyde share the methoxyphenyl group but differ in other structural aspects.

    Triazole derivatives: Compounds containing the triazole ring, such as certain antifungal agents, share some structural similarities.

Uniqueness

4-CYCLOPENTYL-3-{1-[3-(4-METHOXYPHENYL)PROPANOYL]PIPERIDIN-4-YL}-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is unique due to its combination of a triazole ring, piperidine ring, and methoxyphenyl group

Properties

Molecular Formula

C23H32N4O3

Molecular Weight

412.5 g/mol

IUPAC Name

4-cyclopentyl-5-[1-[3-(4-methoxyphenyl)propanoyl]piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one

InChI

InChI=1S/C23H32N4O3/c1-25-23(29)27(19-5-3-4-6-19)22(24-25)18-13-15-26(16-14-18)21(28)12-9-17-7-10-20(30-2)11-8-17/h7-8,10-11,18-19H,3-6,9,12-16H2,1-2H3

InChI Key

FEZVCVBGJFKADB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)CCC3=CC=C(C=C3)OC)C4CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.